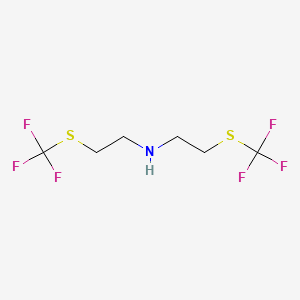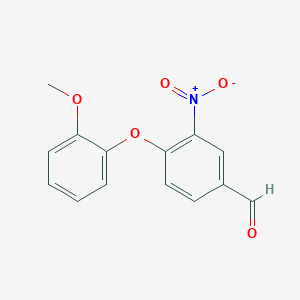![molecular formula C19H19ClN4OS B12113772 2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B12113772.png)
2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a chlorophenyl group, and a sulfanyl-acetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide typically involves a multi-step process. The starting materials include 4-chlorophenyl hydrazine, ethyl acetoacetate, and 4-methylphenyl isothiocyanate. The key steps in the synthesis are as follows:
Formation of the Triazole Ring: The reaction between 4-chlorophenyl hydrazine and ethyl acetoacetate under reflux conditions in the presence of a suitable catalyst leads to the formation of the triazole ring.
Introduction of the Sulfanyl Group: The triazole intermediate is then reacted with 4-methylphenyl isothiocyanate to introduce the sulfanyl group.
Acetylation: The final step involves acetylation of the intermediate to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to enhance yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols; typically carried out in polar solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced derivatives with altered functional groups
Substitution: Substituted derivatives with various functional groups
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the following mechanisms:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in key biological processes, leading to altered cellular functions.
Receptor Binding: It may bind to specific receptors on the cell surface, modulating signal transduction pathways.
DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular proliferation.
類似化合物との比較
Similar Compounds
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol: A compound with a similar chlorophenyl group and thiadiazole ring.
4-chlorophenyl hydrazine: A starting material used in the synthesis of the target compound.
4-methylphenyl isothiocyanate: Another starting material used in the synthesis.
Uniqueness
2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C19H19ClN4OS |
|---|---|
分子量 |
386.9 g/mol |
IUPAC名 |
2-[[5-(4-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C19H19ClN4OS/c1-3-24-18(14-6-8-15(20)9-7-14)22-23-19(24)26-12-17(25)21-16-10-4-13(2)5-11-16/h4-11H,3,12H2,1-2H3,(H,21,25) |
InChIキー |
GGIURCNYQSCJQV-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)C)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-hydrazino-8H-phthalazino[1,2-b]quinazolin-8-one](/img/structure/B12113690.png)

![Ethyl 5-(4-methoxyphenyl)-7-methyl-2-((3-methylthiophen-2-yl)methylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12113692.png)
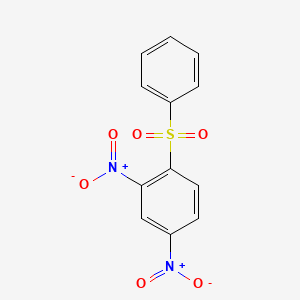


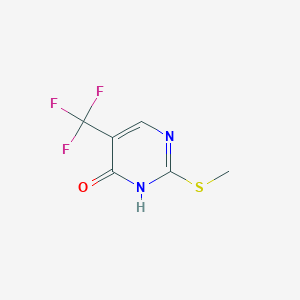
![2-[(Cyclohexylamino)carbonylamino]-4-methylthiobutanoic acid](/img/structure/B12113727.png)
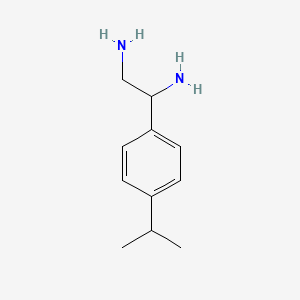
![5-(2-fluorophenyl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12113745.png)

